Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including an imidazole ring, a thiazole ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved by the condensation of an aldehyde with an amine and a thiol in the presence of an acid catalyst.
Formation of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.
Coupling with piperazine: The imidazole-thiazole intermediate is then coupled with piperazine under basic conditions.
Introduction of the tert-butyl group: Finally, the tert-butyl group is introduced via esterification with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and thiazole moieties.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the ester.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are similar to those found in various bioactive molecules, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to act as inhibitors of specific enzymes or receptors. This could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate stands out due to the presence of both imidazole and thiazole rings, which provide unique electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 4-[[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-21(2,3)28-20(27)25-10-8-24(9-11-25)12-15-14-29-19-23-18(13-26(15)19)16-6-4-5-7-17(16)22/h4-7,13-14H,8-12,22H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFENNGNCCWZOCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115898 |
Source
|
Record name | 1,1-Dimethylethyl 4-[[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925437-87-2 |
Source
|
Record name | 1,1-Dimethylethyl 4-[[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925437-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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